molecular formula C9H9BrN2O B13925322 5-(5-Bromo-3-pyridinyl)-2-pyrrolidinone

5-(5-Bromo-3-pyridinyl)-2-pyrrolidinone

Cat. No.: B13925322
M. Wt: 241.08 g/mol
InChI Key: ASQYHAFTYONKOX-UHFFFAOYSA-N
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Description

5-(5-Bromo-3-pyridinyl)-2-pyrrolidinone is a chemical compound that features a brominated pyridine ring attached to a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromo-3-pyridinyl)-2-pyrrolidinone typically involves the bromination of a pyridine derivative followed by the formation of the pyrrolidinone ring. One common method includes the use of 5-bromopyridine-3-boronic acid as a starting material . The reaction conditions often involve palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the bromine atom onto the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromo-3-pyridinyl)-2-pyrrolidinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

5-(5-Bromo-3-pyridinyl)-2-pyrrolidinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(5-Bromo-3-pyridinyl)-2-pyrrolidinone involves its interaction with specific molecular targets. The bromine atom and the pyrrolidinone ring can participate in various binding interactions with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and lead to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-Bromo-3-pyridinyl)-2-pyrrolidinone is unique due to its combination of a brominated pyridine ring and a pyrrolidinone moiety. This structural arrangement provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H9BrN2O

Molecular Weight

241.08 g/mol

IUPAC Name

5-(5-bromopyridin-3-yl)pyrrolidin-2-one

InChI

InChI=1S/C9H9BrN2O/c10-7-3-6(4-11-5-7)8-1-2-9(13)12-8/h3-5,8H,1-2H2,(H,12,13)

InChI Key

ASQYHAFTYONKOX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1C2=CC(=CN=C2)Br

Origin of Product

United States

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